1-ethyl-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-ethyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
- Indole derivatives, in general, interact with various cellular components, including receptors, enzymes, and transporters. These interactions can modulate signaling pathways and cellular responses .
Target of Action
Biochemical Pathways
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It would be reasonable to hypothesize that 1-ethyl-7-methyl-1H-indole-3-carbaldehyde may have similar effects, but specific studies would be needed to confirm this.
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups
Major Products Formed
Oxidation: 1-ethyl-7-methyl-1H-indole-3-carboxylic acid
Reduction: 1-ethyl-7-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-ethyl-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A closely related compound with similar chemical properties and reactivity.
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde: Another derivative with additional methyl groups, affecting its steric and electronic properties.
1H-indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
1-ethyl-7-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions on the indole ring can affect its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
1-ethyl-7-methylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-6-4-5-9(2)12(11)13/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCNMUHOLSBBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC(=C21)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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